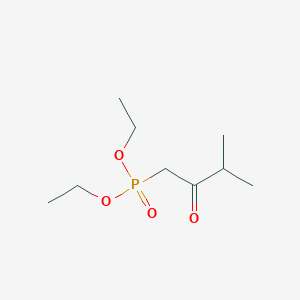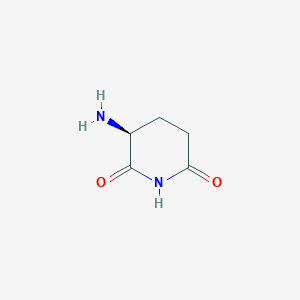![molecular formula C15H22N2 B1610094 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 867324-10-5](/img/structure/B1610094.png)
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine: is a bicyclic nitrogen-containing compound It features a pyrrolo[2,3-c]pyridine core, which is a fused ring system combining a pyridine and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine typically begins with commercially available starting materials such as pyridine derivatives and phenethylamine.
Cyclization Reaction: A common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a pyridine derivative with phenethylamine in the presence of a cyclizing agent like trifluoroacetic acid can yield the desired bicyclic structure.
Hydrogenation: The intermediate product may undergo hydrogenation to saturate the rings, forming the octahydro structure. This step often requires a hydrogenation catalyst such as palladium on carbon under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and product separation further enhances efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further saturate the bicyclic ring system or reduce any functional groups present on the phenethyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation Products: Phenethyl ketones or aldehydes.
Reduction Products: Fully saturated bicyclic structures.
Substitution Products: Halogenated derivatives or other substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel heterocyclic compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. It can serve as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific derivatives and their targets. Generally, the compound can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Indolizidines: Another class of bicyclic nitrogen-containing compounds with different ring fusion patterns.
Uniqueness
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring fusion and the presence of the phenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLTZRECSDWCJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474287 | |
| Record name | (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867324-10-5 | |
| Record name | (3aS,7aS)-Octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867324-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![4-[2-(2-methylindol-1-yl)ethyl]morpholine](/img/structure/B1610027.png)



